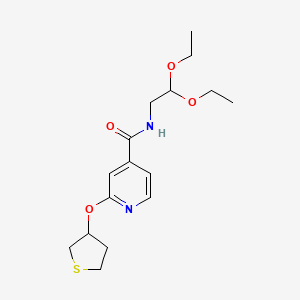

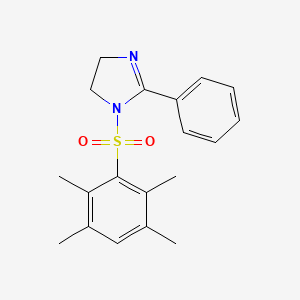

![molecular formula C9H14ClNO2 B2529568 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2219379-52-7](/img/structure/B2529568.png)

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

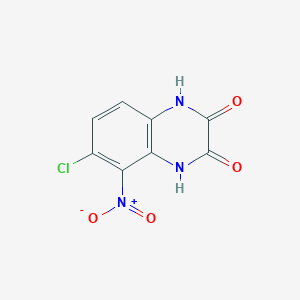

The compound "2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride" is a derivative of the 2-azabicyclo[2.1.1]hexane ring system, which has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The structure of this compound includes a cyclopropyl group and a carboxylic acid function, which are important for its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of 2-azabicyclo[2.1.1]hexane derivatives has been explored through different synthetic routes. One efficient synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared using a photochemical method. A key step involves the stereoselective electrophilic addition of phenylselenyl bromide, followed by ring closure to afford the 2-azabicyclohexane compound with a satisfying overall yield . Another approach for synthesizing 2-azabicyclo[2.1.1]hexane hydrochloride involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system .

Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.1.1]hexane derivatives is characterized by the presence of a three-membered cyclopropane ring fused to a five-membered nitrogen-containing ring. This unique bicyclic structure imparts a significant strain on the molecule, which can influence its reactivity. The presence of substituents such as the cyclopropyl group and the carboxylic acid moiety in the compound of interest can further affect the molecular conformation and reactivity .

Chemical Reactions Analysis

The reactivity of 2-azabicyclo[2.1.1]hexane derivatives is influenced by the ring strain and the functional groups present. These compounds can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions. For instance, the carboxylic acid derivative can be transformed into hydroxy and amino derivatives through displacement reactions . Additionally, the strained bicyclic system can be a precursor to other types of nitrogen-containing heterocycles through ring-opening or expansion reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.1.1]hexane derivatives are dictated by their strained bicyclic structure and functional groups. These compounds typically exhibit high reactivity due to ring strain, which can be leveraged in synthetic applications. The presence of a carboxylic acid group in the compound of interest introduces acidity and the potential for salt formation, as seen in the hydrochloride salt form. The cyclopropyl group can also influence the lipophilicity and steric profile of the molecule, which are important parameters in drug design .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Azabicyclo[2.1.1]hexanes serve as key intermediates in organic synthesis, offering pathways to construct complex molecular architectures due to their unique structural characteristics. Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, showcasing its potential for large-scale synthesis by achieving a total of 195 grams of material. This preparation highlights the compound's utility in synthetic chemistry, particularly in constructing bicyclic ring systems through intramolecular displacement reactions (Liao et al., 2016).

Application in Asymmetric Synthesis

The compound's application extends to asymmetric synthesis, where its bicyclic structure is utilized to prepare enantiomerically pure molecules. Wolan et al. (2011) presented methods for removing benzyl-type protecting groups from the nitrogen atom of 2-azabicyclo[3.1.0]hexane systems. Their work underlines the versatility of this compound in asymmetric synthesis, enabling access to secondary bicyclic cyclopropylamines ready for further functionalization (Wolan et al., 2011).

Contributions to Medicinal Chemistry

In the realm of medicinal chemistry, 2-azabicyclo[2.1.1]hexane derivatives have shown promise as scaffolds for drug development. For instance, they have been used as conformationally locked analogues of nucleoside building blocks and as core structures in bioactive compounds, showcasing their potential in designing new therapeutic agents (Jimeno et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c11-8(12)9-3-6(4-9)5-10(9)7-1-2-7;/h6-7H,1-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBWTCUGWMMDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3CC2(C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

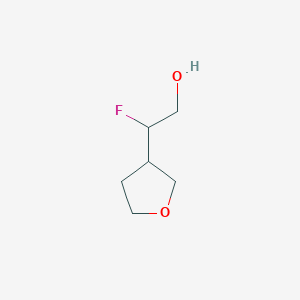

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

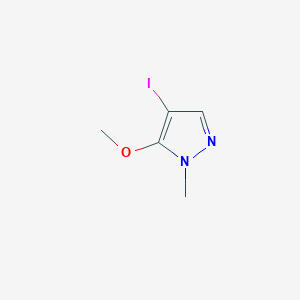

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

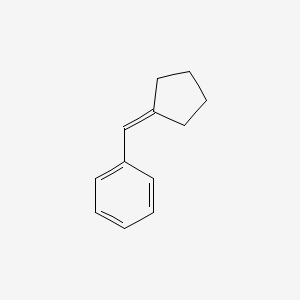

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)